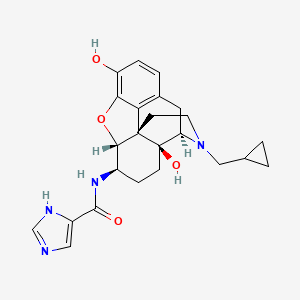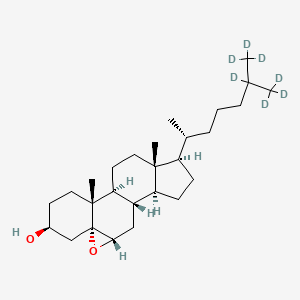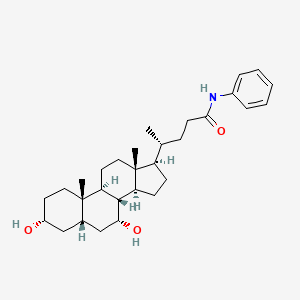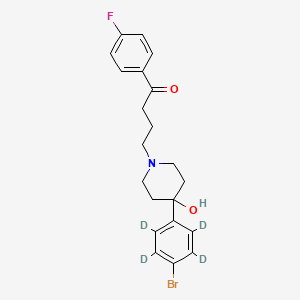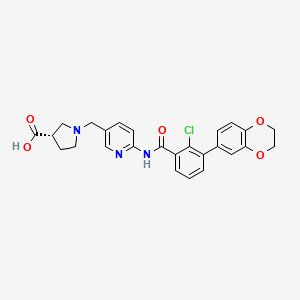
PD-1/PD-L1-IN-25
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PD-1/PD-L1-IN-25 is a small-molecule inhibitor targeting the programmed cell death protein 1 (PD-1) and its ligand programmed cell death ligand 1 (PD-L1). These proteins play a crucial role in the immune system by regulating immune responses and maintaining self-tolerance. This compound has gained significant attention due to its potential in cancer immunotherapy, as it can block the interaction between PD-1 and PD-L1, thereby enhancing the immune system’s ability to attack cancer cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PD-1/PD-L1-IN-25 involves multiple steps, including the formation of key intermediates and their subsequent couplingCommon reagents used in these reactions include palladium catalysts, boronic acids, and halogenated biphenyls .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to achieve efficient production .
化学反应分析
Types of Reactions
PD-1/PD-L1-IN-25 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation reactions may yield ketones or carboxylic acids, while substitution reactions can produce halogenated derivatives .
科学研究应用
PD-1/PD-L1-IN-25 has a wide range of scientific research applications, including:
作用机制
PD-1/PD-L1-IN-25 exerts its effects by binding to PD-L1, preventing its interaction with PD-1. This blockade restores the activity of T cells, allowing them to effectively target and destroy cancer cells. The molecular targets involved include the PD-1 receptor on T cells and the PD-L1 ligand on tumor cells. The pathway involves the inhibition of downstream signaling that suppresses T cell activation .
相似化合物的比较
PD-1/PD-L1-IN-25 is compared with other small-molecule inhibitors targeting the PD-1/PD-L1 axis, such as BMS-202, BMS-8, and BMS-37. These compounds share a similar mechanism of action but differ in their binding affinities, pharmacokinetic properties, and clinical efficacy. This compound is unique due to its specific structural features that enhance its binding to PD-L1 and its potential for oral bioavailability .
List of Similar Compounds
- BMS-202
- BMS-8
- BMS-37
- Incyte-001
- Incyte-011
- BMS-1001
属性
分子式 |
C26H24ClN3O5 |
|---|---|
分子量 |
493.9 g/mol |
IUPAC 名称 |
(3S)-1-[[6-[[2-chloro-3-(2,3-dihydro-1,4-benzodioxin-6-yl)benzoyl]amino]pyridin-3-yl]methyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C26H24ClN3O5/c27-24-19(17-5-6-21-22(12-17)35-11-10-34-21)2-1-3-20(24)25(31)29-23-7-4-16(13-28-23)14-30-9-8-18(15-30)26(32)33/h1-7,12-13,18H,8-11,14-15H2,(H,32,33)(H,28,29,31)/t18-/m0/s1 |
InChI 键 |
IFRDLUIKBRLJIE-SFHVURJKSA-N |
手性 SMILES |
C1CN(C[C@H]1C(=O)O)CC2=CN=C(C=C2)NC(=O)C3=CC=CC(=C3Cl)C4=CC5=C(C=C4)OCCO5 |
规范 SMILES |
C1CN(CC1C(=O)O)CC2=CN=C(C=C2)NC(=O)C3=CC=CC(=C3Cl)C4=CC5=C(C=C4)OCCO5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


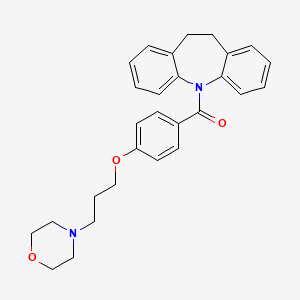
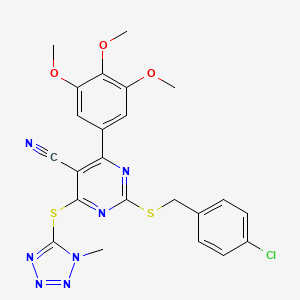
![(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5](/img/structure/B12413736.png)


